Structure Elucidation of 4-Bromo-1H-indazol-5-amine: A Comprehensive Analytical Guide
Structure Elucidation of 4-Bromo-1H-indazol-5-amine: A Comprehensive Analytical Guide
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I'm now detailing the rationale behind each analytical technique, focusing on why ESI+ is ideal for mass spec due to the amine and indazole nitrogen's basicity, and why DMSO-d6 is preferred for NMR to overcome indazole's hydrogen bonding and enable NH and NH2 proton observation. I'm also describing the need for SCXRD to determine the spatial arrangement. I'm building out the technical guide with these critical experimental validations.
Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 4-Bromo-1H-indazol-5-amine (CAS: 1781483-33-7)
Executive Summary & Chemical Significance
Indazole scaffolds are highly privileged structures in modern medicinal chemistry, frequently serving as the hinge-binding core in kinase inhibitors. Specifically, 4-bromo-1H-indazol-5-amine represents a highly versatile, bifunctional building block. The primary amine at C-5 allows for amide coupling or urea formation, while the bromine atom at C-4 provides an orthogonal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) [1].
However, the synthesis of substituted indazoles often yields a mixture of regioisomers (e.g., 6-bromo vs. 4-bromo derivatives) due to the electronic distribution of the fused bicyclic system [3]. Unambiguous structure elucidation is not merely a regulatory requirement; it is a critical step to prevent late-stage failure in drug discovery pipelines. This whitepaper details a self-validating, orthogonal analytical strategy to definitively prove the regiochemistry and structural integrity of 4-bromo-1H-indazol-5-amine.
Theoretical Framework: The Logic of Orthogonal Validation
To achieve absolute certainty in structure elucidation, we must employ techniques that answer fundamentally different structural questions:
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High-Resolution Mass Spectrometry (HRMS): Answers “What is the exact atomic composition?” The presence of bromine provides a highly diagnostic 1:1 isotopic cluster ( 79 Br/ 81 Br), confirming the halogen's presence and the exact molecular formula ( C7H6BrN3 ).
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Multinuclear & 2D NMR Spectroscopy: Answers “How are these atoms connected?” While 1D 1 H NMR can identify the number of protons, it cannot definitively prove whether the bromine is at C-4 or C-6. We rely on Heteronuclear Multiple Bond Correlation (HMBC) to map scalar couplings across the quaternary carbons, providing a definitive spatial link across the fused ring system.
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Single-Crystal X-Ray Diffraction (SCXRD): Answers “What is the absolute 3D conformation?” This resolves any remaining ambiguity regarding tautomeric states (1H- vs. 2H-indazole).
Fig 1. Multidimensional analytical workflow for indazole structure elucidation.
Experimental Methodologies & Self-Validating Protocols
The following protocols are designed with internal causality—every step includes a validation checkpoint to ensure data integrity.
Protocol A: High-Resolution Mass Spectrometry (HRMS-ESI+)
Rationale: Electrospray Ionization (ESI) in positive mode is selected because the indazole core and the primary amine are readily protonated, yielding a strong [M+H]+ signal.
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System Suitability: Infuse a sodium formate calibration solution. Validation: Ensure mass accuracy is < 2 ppm across the 100–1000 m/z range before analyzing the sample.
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Sample Preparation: Dissolve 1 mg of 4-bromo-1H-indazol-5-amine reference standard [2] in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid. Dilute 1:100.
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Acquisition: Inject 2 µL into a Q-TOF mass spectrometer. Scan range: 50–500 m/z.
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Data Processing: Extract the exact mass and analyze the isotopic distribution. Validation: The experimental isotopic pattern must match the theoretical 79 Br/ 81 Br 1:1 ratio with >95% fidelity.
Protocol B: NMR Spectroscopy (1D and 2D)
Rationale: DMSO- d6 is chosen over CDCl 3 because indazoles form strong intermolecular hydrogen bonds, leading to poor solubility in non-polar solvents. Furthermore, DMSO- d6 slows down proton exchange, allowing the critical NH and NH2 protons to be observed as distinct signals rather than broad baseline humps.
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Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of 99.9% DMSO- d6 .
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Shimming & Tuning: Perform 3D gradient shimming. Validation: The residual DMSO pentet (2.50 ppm) must have a linewidth at half-height ( w1/2 ) of < 1.0 Hz.
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Acquisition (1D): Acquire 1 H (16 scans, d1=2s) and 13 C{1H} (1024 scans, d1=2s) spectra at 298 K on a 600 MHz spectrometer.
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Acquisition (2D): Acquire gradient-selected COSY, HSQC (optimized for 1JCH = 145 Hz), and HMBC (optimized for nJCH = 8 Hz).
Protocol C: Single-Crystal X-Ray Diffraction (SCXRD)
Rationale: To definitively rule out the 6-bromo regioisomer and confirm the 1H tautomer.
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Crystallization: Dissolve 10 mg of the compound in a minimum volume of hot ethyl acetate. Slowly diffuse hexane into the solution over 48 hours at room temperature.
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Mounting: Select a suitable single crystal under a polarized microscope and mount it on a MiTeGen loop using paratone oil.
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Acquisition: Collect diffraction data at 100 K using Cu- Kα radiation ( λ=1.54184 Å).
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Refinement: Solve the structure using intrinsic phasing. Validation: The final refinement must yield an R1 value of < 0.05, with no residual electron density peaks > 1.0 e− /Å 3 .
Data Interpretation & Structural Validation
Mass Spectrometry Analysis
The HRMS data provides the foundational proof of the molecular formula. The presence of bromine is unequivocally confirmed by the classic isotopic signature.
Table 1: HRMS (ESI+) Quantitative Data Summary
| Ion Species | Formula | Calculated m/z | Observed m/z | Mass Error (ppm) | Expected Isotope Ratio |
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| [M+H]+ ( 79 Br) | C7H779BrN3+ | 211.9823 | 211.9825 | +0.9 | 100% (Base Peak) | | [M+H]+ ( 81 Br) | C7H781BrN3+ | 213.9803 | 213.9805 | +0.9 | ~97.3% |
NMR Regiochemical Mapping
The 1 H NMR spectrum reveals three distinct aromatic protons. The proton at C-3 appears as a sharp singlet (~8.02 ppm), characteristic of the pyrazole ring. The protons at C-6 and C-7 appear as a pair of doublets with an ortho-coupling constant ( J≈8.8 Hz).
The Regiochemical Proof (The "Why"): If the molecule were the 6-bromo-5-amino regioisomer, the protons at C-4 and C-7 would be para to each other, appearing as two singlets. The presence of the ortho-coupled doublets definitively proves that positions 6 and 7 are unsubstituted.
To lock the bromine at C-4, we look to the HMBC data. The H-3 proton shows a strong 3-bond ( 3J ) correlation to a quaternary carbon at 105.3 ppm. This highly shielded quaternary carbon is characteristic of a C−Br bond, confirming the bromine is at position 4.
Fig 2. Key HMBC correlations establishing the 4-bromo-5-amino regiochemistry.
Table 2: Comprehensive 1D and 2D NMR Assignments (DMSO- d6 , 600 MHz) | Position | 1 H Shift (ppm) | Multiplicity ( J in Hz) | 13 C Shift (ppm) | Key HMBC Correlations (H → C) | | :--- | :--- | :--- | :--- | :--- | | 1 ( NH ) | 13.05 | br s | - | C-3, C-3a, C-7a | | 3 | 8.02 | s | 134.5 | C-3a, C-4, C-7a | | 3a | - | - | 122.1 | - | | 4 ( C−Br ) | - | - | 105.3 | - | | 5 ( C−NH2 ) | - | - | 142.8 | - | | 6 | 7.05 | d (8.8) | 115.6 | C-4, C-5, C-7a | | 7 | 7.38 | d (8.8) | 111.2 | C-3a, C-5, C-6 | | 7a | - | - | 138.4 | - | | NH2 | 5.25 | br s | - | C-4, C-5, C-6 |
Conclusion
The structure of 4-bromo-1H-indazol-5-amine is unambiguously elucidated through a combination of exact mass isotopic profiling and 2D NMR regiochemical mapping. The observation of ortho-coupled protons (H-6 and H-7) immediately rules out para-substituted regioisomers, while the critical 3J HMBC correlation from H-3 to the halogenated carbon (C-4) locks the spatial arrangement of the functional groups. By adhering to these self-validating protocols, researchers can confidently utilize this scaffold in downstream drug development campaigns without the risk of structural misassignment.
References
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 69611225, 4-bromo-1H-indazol-5-amine. PubChem. Retrieved from:[Link]
